5-(4-BOC-Aminophenyl)-2-cyanophenol 5-(4-BOC-Aminophenyl)-2-cyanophenol
Brand Name: Vulcanchem
CAS No.: 1262002-93-6
VCID: VC11759047
InChI: InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-8-6-12(7-9-15)13-4-5-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

5-(4-BOC-Aminophenyl)-2-cyanophenol

CAS No.: 1262002-93-6

Cat. No.: VC11759047

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

5-(4-BOC-Aminophenyl)-2-cyanophenol - 1262002-93-6

Specification

CAS No. 1262002-93-6
Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name tert-butyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate
Standard InChI InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-8-6-12(7-9-15)13-4-5-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22)
Standard InChI Key FBSPQXHVTOSLEK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O

Introduction

Chemical Identity and Structural Features

5-(4-BOC-Aminophenyl)-2-cyanophenol (IUPAC name: 5-[4-(tert-butoxycarbonylamino)phenyl]-2-hydroxybenzonitrile) is characterized by the following structural elements:

  • Phenolic hydroxyl group at position 1 of the benzene ring, contributing acidity (pKa ~10) and hydrogen-bonding capacity .

  • Cyano group (-CN) at position 2, imparting electron-withdrawing effects that modulate aromatic electrophilic substitution patterns .

  • 4-BOC-aminophenyl substituent at position 5, where the BOC group (tert-butyloxycarbonyl) protects the amine, preventing undesired reactions during synthesis .

The BOC group is widely used in peptide synthesis and drug development to temporarily mask amine functionalities, enabling selective reactions at other sites . The compound’s molecular formula is C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3, with a molecular weight of 310.35 g/mol.

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(4-BOC-Aminophenyl)-2-cyanophenol involves multi-step strategies, often starting from commercially available precursors:

  • Bromination and Cyanide Displacement:
    A method analogous to the synthesis of 2-amino-5-cyanophenol (patent CA2341711A1) can be adapted. Starting with 4-nitrophenol, bromination at position 5 followed by nucleophilic aromatic substitution with cyanide yields 2-cyano-5-bromophenol. Subsequent Suzuki-Miyaura coupling with 4-BOC-aminophenylboronic acid introduces the BOC-protected aryl group .

  • BOC Protection of Amines:
    The amine group on the phenyl ring is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine, ensuring high yields (85–90%) .

  • Deprotection and Functionalization:
    The BOC group can be removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine for downstream applications .

Reaction Conditions and Yields

  • Bromination: Achieved using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4, yielding 75–80% .

  • Cyanide Substitution: Potassium cyanide in DMF at 80°C provides 70% conversion .

  • Coupling Reactions: Palladium-catalyzed Suzuki coupling achieves 65–75% yield with arylboronic acids .

Spectroscopic Characterization

Key spectroscopic data for 5-(4-BOC-Aminophenyl)-2-cyanophenol include:

TechniqueData
IR (KBr)νOH\nu_{\text{OH}} 3250 cm1^{-1} , νCN\nu_{\text{CN}} 2230 cm1^{-1} , νC=O\nu_{\text{C=O}} 1690 cm1^{-1}
1H^1\text{H} NMR (400 MHz, CDCl3_3)δ 1.45 (s, 9H, BOC), 6.90–7.60 (m, 7H, aromatic), 9.20 (s, 1H, OH)
13C^{13}\text{C} NMRδ 28.3 (BOC-CH3_3), 80.1 (BOC-C), 115–155 (aromatic carbons), 118.5 (CN)
MS (ESI+)m/z 311.2 [M+H]+^+

The BOC group’s tert-butyl protons appear as a singlet at δ 1.45, while the phenolic proton resonates as a broad singlet at δ 9.20 due to hydrogen bonding .

Industrial and Research Applications

Pharmaceutical Synthesis

  • ADC Linkers: The compound’s amine group, after deprotection, conjugates with antibodies via carbamate or urea linkages, as seen in patent US20190209704 .

  • Peptide Mimetics: Incorporates into peptidomimetic scaffolds to enhance metabolic stability .

Materials Science

  • Polymer Additives: Cyano groups improve thermal stability in polycarbonates .

  • Coordination Chemistry: Phenolic oxygen and cyano nitrogen act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) .

Comparative Analysis with Analogues

CompoundStructural FeaturesApplications
5-(4-BOC-Aminophenyl)-2-cyanophenolBOC protection, -CN, -OHADC linkers, antioxidants
2-Amino-5-cyanophenolFree amine, -CN, -OHDye intermediates, corrosion inhibitors
BOC-Protected AnilinesBOC group, variable substituentsPeptide synthesis, drug discovery

The uniqueness of 5-(4-BOC-Aminophenyl)-2-cyanophenol lies in its dual functionality: the BOC group ensures synthetic versatility, while the cyano group enables further derivatization.

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